![molecular formula C19H18FN5O2 B11229150 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11229150.png)
1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound with a wide range of biological activities, making it a significant scaffold in medicinal chemistry
Vorbereitungsmethoden
One common synthetic route involves the reaction of 4-fluoro-1H-indazole with a suitable pyrrolidine derivative under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The pyridine and pyrrolidine moieties can participate in coupling reactions with other aromatic or aliphatic compounds to form new derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s indazole core is known for its anti-inflammatory, antimicrobial, anticancer, and other biological activities. It can be used as a lead compound for developing new drugs targeting various diseases.
Biological Studies: The compound can be used in biological assays to study its effects on different cellular pathways and molecular targets.
Radiotracer Development: The fluorine atom in the compound can be labeled with fluorine-18, a positron-emitting isotope, to develop radiotracers for positron emission tomography (PET) imaging.
Chemical Synthesis:
Wirkmechanismus
The mechanism of action of 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indazole core can inhibit certain enzymes or receptors, leading to modulation of cellular processes. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling and proliferation . The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide can be compared with other indazole derivatives, such as:
4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: This compound also contains a fluorinated indazole core and has been studied for its potential as a radiotracer targeting leucine-rich repeat kinase 2 (LRRK2).
3-amino-1H-indazole-1-carboxamides: These compounds exhibit antiproliferative activity and can inhibit cell growth of neoplastic cell lines.
4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones: These derivatives have been tested for their binding affinity to specific receptors and show potential as therapeutic agents.
Eigenschaften
Molekularformel |
C19H18FN5O2 |
---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18FN5O2/c20-14-5-3-6-15-17(14)18(24-23-15)25-11-12(10-16(25)26)19(27)22-9-7-13-4-1-2-8-21-13/h1-6,8,12H,7,9-11H2,(H,22,27)(H,23,24) |
InChI-Schlüssel |
YYGSDKZYFDJSQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCCC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.